2-Phenyl-6-pentafluorosulfanyl-1H-indole
Overview
Description
Scientific Research Applications
Synthetic Routes and Chemical Properties
Research has demonstrated efficient synthetic routes for producing indoles, including 2-Phenyl-6-pentafluorosulfanyl-1H-indole, highlighting their chemical properties and potential applications in various domains. Vicarious nucleophilic substitution (VNS) has been utilized for the synthesis of pentafluorosulfanyl-containing indoles, providing an atom-economical route to these compounds. Such methodologies pave the way for the development of novel indole derivatives with enhanced physical and chemical properties, indicating their broad utility in synthetic organic chemistry and material science (Iakobson, Pošta, & Beier, 2013).
Solubility Characteristics
The solubility of indole derivatives, including 2-Phenyl-1H-indole, in various organic solvents has been thoroughly investigated. Understanding the solubility behavior is crucial for their application in chemical syntheses and formulation development. These studies not only provide insights into the thermodynamic properties of these compounds but also assist in predicting their behavior in different chemical environments, which is essential for their application in pharmaceutical formulations and organic synthesis (Liu, Chen, An, & Li, 2020).
Pharmacological Potentials
While excluding specific details on drug usage and side effects, it's worth noting that indole derivatives have been explored for their potential in various pharmacological applications. The structure-activity relationship (SAR) studies of indole inhibitors, including modifications with pentafluorosulfanyl groups, have contributed to understanding their bioactivity. These studies are fundamental in drug discovery, providing valuable insights into the design of new compounds with potential therapeutic applications (Alverez et al., 2015).
Material Science and Other Applications
Indole derivatives are also significant in material science and industrial applications. The introduction of pentafluorosulfanyl groups into indole compounds enhances their physical and chemical properties, making them suitable for various applications beyond pharmacology, including materials science and organic electronics. Their unique electronic and structural properties enable their use in the development of novel materials with specific functionalities (Chen, Chen, Xu, & Mi, 2015).
Future Directions
Indole derivatives, including 2-Phenyl-6-pentafluorosulfanyl-1H-indole, have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . They are commonly used in organic synthesis and pharmaceutical research due to their versatile properties . They have been studied for their potential applications in drug development and as a building block for the synthesis of various compounds .
Mechanism of Action
Target of action
Indole derivatives have been found to bind with high affinity to multiple receptors . This makes them useful in developing new derivatives with potential therapeutic applications .
Mode of action
The exact mode of action can vary depending on the specific indole derivative and its target. Generally, these compounds interact with their targets, leading to changes in cellular processes .
Biochemical pathways
Indole derivatives can affect a variety of biochemical pathways. For example, some derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of action
The molecular and cellular effects of indole derivatives can be diverse, depending on their specific targets and modes of action. Some derivatives have shown inhibitory activity against certain viruses .
Properties
IUPAC Name |
pentafluoro-(2-phenyl-1H-indol-6-yl)-λ6-sulfane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F5NS/c15-21(16,17,18,19)12-7-6-11-8-13(20-14(11)9-12)10-4-2-1-3-5-10/h1-9,20H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAKSUYJFEZCRKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(N2)C=C(C=C3)S(F)(F)(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F5NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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